Citric acid, lead salt

Description

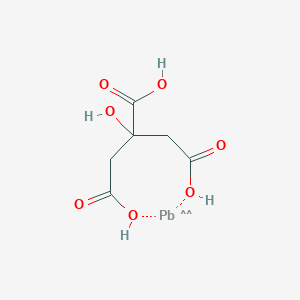

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14450-60-3 |

|---|---|

Molecular Formula |

C6H8O7Pb |

Molecular Weight |

399 g/mol |

InChI |

InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

JNLCUVJKTXKKSG-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

Other CAS No. |

14450-60-3 512-26-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

citric acid, lead salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lead Citrate for Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of lead citrate, a critical final-step stain in transmission electron microscopy (TEM) for enhancing the contrast of ultrathin sections. Proper preparation of this staining solution is paramount for achieving high-quality ultrastructural imaging. This document details the most common synthesis protocols, presents quantitative data in a structured format, and provides a visual representation of the synthesis workflow.

Introduction

In transmission electron microscopy, biological materials inherently possess low electron scattering capacity, resulting in poor image contrast. To visualize cellular components, heavy metal stains are employed to increase the electron density of various structures. Uranyl acetate and lead citrate are the most common stains used in a sequential manner to provide high contrast to a wide array of cellular components. Uranyl acetate primarily stains proteins and lipids, while lead citrate binds to proteins and glycogen, significantly enhancing the contrast of ribosomes, membranes, and the cytoskeleton.[1][2]

The primary challenge in the preparation and use of lead citrate is its high reactivity with atmospheric carbon dioxide, which leads to the formation of insoluble lead carbonate precipitate.[1][2] This precipitate can obscure ultrastructural details and contaminate the specimen grid. Therefore, careful preparation using CO2-free water and proper storage are crucial for a stable and effective staining solution.

Core Synthesis Protocols

Two main protocols have become the standard in electron microscopy laboratories for the synthesis of lead citrate: the Reynolds method and the Venable and Coggeshall modification.

Reynolds (1963) Method

This is the traditional and most widely cited method for preparing lead citrate stain.[3][4][5] It involves the reaction of lead nitrate with sodium citrate to form lead citrate, which is then dissolved in a strong alkaline solution to achieve the final staining solution at a high pH.[3][4][5]

Venable and Coggeshall (1965) Method

This method offers a simplified and more rapid approach by using commercially available lead citrate, thus eliminating the initial precipitation step of the Reynolds method.[6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary lead citrate synthesis protocols.

| Parameter | Reynolds (1963) Method | Venable & Coggeshall (1965) Method |

| Lead Source | Lead(II) Nitrate (Pb(NO₃)₂) | Lead Citrate |

| Chelating Agent | Sodium Citrate (Na₃C₆H₅O₇) | Not Applicable |

| Alkalinizing Agent | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |

| Lead Nitrate | 1.33 g | Not Applicable |

| Sodium Citrate | 1.76 g | Not Applicable |

| Lead Citrate | Not Applicable | 0.01 - 0.04 g |

| 1N NaOH | 8.0 mL | 0.1 mL of 10N NaOH |

| Final Volume | 50 mL | 10 mL |

| Final pH | ~12.0[3] | ~12.0 |

| Stability | Up to 6 months[3] | Freshly prepared recommended |

| Preparation Time | 40-60 minutes[4][5] | < 5 minutes[6][7] |

Experimental Protocols

Reynolds (1963) Lead Citrate Synthesis

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium citrate (Na₃C₆H₅O₇·2H₂O)

-

Sodium hydroxide (NaOH)

-

CO₂-free, double-distilled water

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Parafilm

-

Syringes with 0.2 µm filters for aliquoting

Procedure:

-

In a 50 mL volumetric flask, dissolve 1.33 g of lead(II) nitrate in 30 mL of CO₂-free, double-distilled water. A magnetic stirrer can be used to facilitate dissolution.[3][4]

-

Add 1.76 g of sodium citrate to the lead nitrate solution.[3][4]

-

Shake the mixture vigorously for 1 minute. The solution will appear milky due to the formation of lead citrate precipitate.[4]

-

Allow the mixture to stand for 30 minutes, with intermittent vigorous shaking every 10 minutes to ensure complete reaction.[3]

-

Add 8.0 mL of 1N NaOH to the flask. The solution should become clear.[3]

-

Bring the final volume to 50 mL with CO₂-free, double-distilled water.[3][4]

-

The final pH of the solution should be approximately 12.0.[3]

-

For storage, aliquot the solution into airtight containers, such as syringes with attached filters, to minimize exposure to air. The solution is stable for up to 6 months when stored properly.[3][4]

Venable and Coggeshall (1965) Lead Citrate Synthesis

Materials:

-

Lead citrate

-

Sodium hydroxide (NaOH), 10N solution

-

CO₂-free, distilled water

-

15 mL screw-cap centrifuge tube

Procedure:

-

To a 15 mL screw-cap centrifuge tube, add 10 mL of CO₂-free, distilled water.

-

Add between 0.01 g and 0.04 g of lead citrate to the water.[6][7]

-

Tightly cap the tube and shake vigorously until the lead citrate is completely dissolved. The solution should be clear.[6][7]

-

This method is designed for the rapid preparation of a fresh staining solution immediately before use.[6][7]

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the chemical synthesis workflow for both the Reynolds and Venable & Coggeshall methods.

Caption: Workflow for Reynolds (1963) Lead Citrate Synthesis.

Caption: Workflow for Venable & Coggeshall (1965) Simplified Method.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 3. emsdiasum.com [emsdiasum.com]

- 4. Reynolds' Lead Citrate Stain [protocols.io]

- 5. protocols.io [protocols.io]

- 6. rupress.org [rupress.org]

- 7. scispace.com [scispace.com]

- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lead Citrate: CAS Number and Safety Data

This guide provides comprehensive technical and safety information for lead citrate, a compound commonly used as a contrast-enhancing stain in electron microscopy.[1] Adherence to strict safety protocols is essential when handling this substance due to its toxicity.

Chemical Identification

Lead citrate is a salt of lead and citric acid. It is often supplied as a trihydrate.

| Identifier | Value |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylate; lead(2+); trihydrate[1] |

| Synonyms | Trilead dicitrate, Citric acid lead salt[2][3] |

| CAS Number | 14450-60-3 (Anhydrous)[1] |

| 512-26-5 (Trihydrate)[1][2][4][5] | |

| 6107-83-1 (Trihydrate)[3][6] | |

| EC Number | 208-141-1[1][2][3][5] |

Safety and Hazard Data

Lead citrate is classified as a hazardous substance. The following data is compiled from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).

| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statements |

| Acute Toxicity | GHS07 (Exclamation Mark)[1][2] | Danger [1][2][3][7] | H302: Harmful if swallowed.[1][2][5][7][8] H332: Harmful if inhaled.[1][2][5][7][8] |

| Reproductive Toxicity | GHS08 (Health Hazard)[1][2] | H360 / H360Df: May damage fertility or the unborn child.[1][2][6][7][8] | |

| Systemic Toxicity | GHS08 (Health Hazard)[1][2] | H373: May cause damage to organs (Central nervous system, Blood, Kidney) through prolonged or repeated exposure.[1][2][6][8][9] | |

| Environmental Hazard | GHS09 (Environment)[1][2] | H400: Very toxic to aquatic life.[2][5] H410: Very toxic to aquatic life with long lasting effects.[1][2][7][8][9] |

Precautionary Statements (Selected) [1][2][3][7][9]

-

Prevention (P2xx):

-

Response (P3xx):

-

Storage (P4xx):

-

Disposal (P5xx):

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₁₄Pb₃ (Anhydrous)[1] (C₆H₅O₇)₂Pb₃ · 3H₂O (Trihydrate)[3] |

| Molar Mass | 999.8 g/mol (Anhydrous)[1] 1053.85 g/mol (Trihydrate)[3] |

| Appearance | White odorless powder or crystals[1] |

| Density | 4.63 g/cm³[1] |

| Boiling Point | 309.6 °C (589.3 °F)[1] |

| Solubility | Soluble in water; slightly soluble in alcohol.[1] |

| Stability | Stable under normal conditions.[6] Highly reactive with carbon dioxide (CO₂) in the air, forming insoluble lead carbonate (PbCO₃).[1][10] |

Experimental Protocols

Strict adherence to safety protocols is mandatory. The following outlines general procedures for handling, storage, and a specific preparation method.

-

Ventilation: Always handle lead citrate in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2][6][7]

-

PPE:

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][9]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[7][9]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a P3 (EN 143) particulate filter.[3][6]

-

Body Protection: Wear a lab coat or other protective clothing.[7]

-

-

Hygiene: Do not eat, drink, or smoke in the work area.[6][7] Wash hands and any exposed skin thoroughly after handling.[6] Avoid formation of dust and aerosols.[7][8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Store locked up and separate from incompatible materials like strong acids and oxidizing agents.[6] Prepare and store solutions in plastic containers rather than glass.[10]

-

Disposal: Lead citrate and any contaminated materials must be disposed of as hazardous waste.[2] Follow all federal, state, and local regulations.[2] Prevent the material from entering drains or waterways.[8]

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]

This is a common protocol for preparing a lead citrate staining solution for electron microscopy. The key is to avoid exposure to CO₂.

-

Reagents: In a 50 ml volumetric flask, combine 1.33 g of lead(II) nitrate and 1.76 g of sodium citrate dihydrate.[11]

-

Dissolution: Add approximately 30 ml of CO₂-free, boiled, distilled water.[11]

-

Mixing: Shake the flask vigorously for at least one minute and let it stand for 30 minutes with intermittent shaking. The mixture will appear milky as lead citrate precipitates.[11][12]

-

Clarification: Add 8.0 ml of 1N sodium hydroxide (NaOH) solution. The pH should rise to 12.[12][13] Mix by inversion until the solution becomes completely clear.[11][13] If it does not clarify, the solution has been compromised by CO₂ and must be remade.

-

Final Volume: Bring the total volume to 50 ml with CO₂-free distilled water.[11][13]

-

Storage: The final solution is stable for up to 6 months.[11] It should be stored in airtight containers, such as capped syringes, to prevent CO₂ ingress.[13] Filter the solution through a 0.2 µm filter before use.[12]

Visualized Workflow for Safe Handling

The following diagram illustrates the critical steps and precautions for the safe handling of lead citrate from acquisition to disposal.

Caption: Safe handling workflow for lead citrate.

References

- 1. Lead citrate - Wikipedia [en.wikipedia.org]

- 2. tedpella.com [tedpella.com]

- 3. Lead(II) citrate purum,forelectronmicroscopy 6107-83-1 [sigmaaldrich.com]

- 4. Lead citrate (512-26-5) for sale [vulcanchem.com]

- 5. agarscientific.com [agarscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. labtech.com [labtech.com]

- 9. microtonano.com [microtonano.com]

- 10. Lead Citrate, Trihydrate [scienceservices.eu]

- 11. emsdiasum.com [emsdiasum.com]

- 12. Reynolds' Lead Citrate Stain [protocols.io]

- 13. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]

An In-depth Technical Guide to the Core Mechanism of Lead Citrate Staining in Transmission Electron Microscopy

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the principles and methodologies underlying lead citrate staining for transmission electron microscopy (TEM). It covers the chemical mechanisms of contrast enhancement, protocols for stain preparation, and strategies to mitigate common artifacts.

Core Mechanism of Contrast Enhancement

In transmission electron microscopy, contrast is generated by the differential scattering of electrons as they pass through the specimen. Biological tissues, composed primarily of light atoms (carbon, hydrogen, nitrogen, oxygen), exhibit low electron scattering and thus produce images with inherently poor contrast. To visualize cellular ultrastructure, heavy metal stains are employed to selectively increase the electron density of specific biological components.

Lead citrate is a high atomic weight salt that serves as a secondary or counterstain, typically following treatment with uranyl acetate in a "double staining" procedure.[1] The fundamental mechanism relies on the deposition of electron-dense lead atoms onto biological macromolecules, thereby increasing their capacity to scatter the electron beam and appear darker in the resulting micrograph.[2]

The staining solution is prepared at a high pH, approximately 12.0.[2][3] In this alkaline environment, lead ions are chelated by citrate. This chelation is crucial as it prevents the spontaneous precipitation of lead hydroxide.[4] The excess citrate in the solution sequesters the lead, keeping it soluble and available for staining.[2][5] Tissue components, particularly those with a high affinity for lead, can then sequester the lead from the citrate complex.[2][4]

The primary binding sites for lead ions are anionic or negatively charged groups within the specimen. These include:

-

Phosphate groups of nucleic acids (RNA and DNA).[6]

-

Negatively charged amino acid residues in proteins.[6]

Furthermore, lead citrate acts as a mordant, binding to and enhancing the contrast of structures previously stained with osmium tetroxide (used during fixation) and uranyl acetate.[3][6][8] This interaction is particularly effective for visualizing membranes, ribosomes, and the cytoskeleton.[1][7] The binding of lead to uranyl acetate already bound to the tissue significantly increases the electron density of those sites.[9]

A critical factor in this process is the high alkalinity of the staining solution. The pH of ~12.0 not only facilitates the chelation of lead by citrate but is also essential for preventing the formation of lead carbonate (PbCO₃), an insoluble precipitate that is a common source of staining artifacts.[1][2] Atmospheric carbon dioxide can dissolve in the staining solution, reacting with lead ions to form these electron-dense "cannonball" precipitates that can obscure cellular details.[10] The high concentration of hydroxyl ions in the alkaline solution helps to minimize the dissolution of CO₂.[11]

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data associated with lead citrate staining protocols.

| Parameter | Value | Stain Formulation | Notes |

| pH | 12.0 ± 0.1 | Reynolds' | Essential for stain stability and preventing precipitation.[2][3] |

| Lead (II) Nitrate Concentration | ~80 mM | Reynolds' (1963) | Initial reactant for forming lead citrate in situ.[12] |

| Sodium Citrate Concentration | ~120 mM | Reynolds' (1963) | Acts as the chelating agent.[12] |

| Staining Time | 10 seconds - 5 minutes | General | Varies depending on tissue type, embedding resin, and previous treatment.[11] |

| Stability (Reynolds') | Up to 6 months | Reynolds' | When stored in a sealed container.[2][3] |

| Stability (Sato's Modified) | Over 1 year | Sato's Modified | Offers improved long-term stability and reduced precipitation.[13][14] |

Experimental Protocols

Detailed methodologies for the preparation and application of lead citrate stains are crucial for achieving reproducible, high-quality results.

Preparation of Staining Solutions

The following table outlines the preparation for the most common lead citrate formulations. It is critical to use CO₂-free, double-distilled water to prevent lead carbonate precipitation.[1]

| Stain Formulation | Reagents & Quantities | Procedure |

| Reynolds' Lead Citrate (1963) | 1.33 g Lead (II) nitrate1.76 g Sodium citrate, dihydrate30 mL CO₂-free distilled water8.0 mL 1N Sodium hydroxide (NaOH) | 1. Add lead nitrate and sodium citrate to the water in a 50 mL volumetric flask.[3]2. Shake vigorously for 1 minute and then intermittently over 30 minutes. The solution will appear milky.[3][12]3. Add the 1N NaOH and mix until the solution becomes clear.[3]4. Bring the final volume to 50 mL with CO₂-free distilled water.[3] |

| Venable and Coggeshall's (Simplified) | 0.01 - 0.04 g Lead citrate10 mL distilled water0.1 mL 10N NaOH | 1. Add lead citrate to the water in a screw-topped tube.[11]2. Add the NaOH, close the tube tightly, and shake vigorously until the lead citrate is completely dissolved.[11] |

| Sato's Modified Stable Lead Stain | 0.20 g Calcined lead citrate*0.15 g Lead nitrate0.15 g Lead acetate1.00 g Sodium citrate41.0 mL Distilled water9.0 mL 1N NaOH | 1. Combine all reagents except NaOH in a 50 mL flask and mix well to form a yellowish, milky solution.[14]2. Add the 1N NaOH and mix until the solution becomes clear with a light yellowish color.[14]3. Store in an amber, screw-capped bottle.[14] |

*Calcined lead citrate is prepared by heating crystalline lead citrate at 200-300°C until it turns a light brownish-yellow.[14]

General Staining Protocol (Double Staining)

This protocol describes the standard procedure for staining ultrathin sections on grids, first with uranyl acetate and then with lead citrate.

| Step | Procedure | Typical Duration | Notes |

| 1. Primary Stain | Invert the grid (section-side down) onto a drop of aqueous or methanolic uranyl acetate. | 1 - 30 minutes | Perform in the dark to prevent precipitation of uranyl acetate.[15][16] |

| 2. Washing I | Rinse the grid thoroughly by dipping it multiple times in beakers of distilled water or methanol (if used for staining). | ~1 minute | Essential to remove excess uranyl acetate which can precipitate with lead.[15] |

| 3. Drying | Wick away excess water with filter paper and allow the grid to air dry completely. | 5 - 30 minutes | Ensures no water is carried over to the lead citrate stain.[15][16] |

| 4. Secondary Stain | In a covered petri dish containing NaOH pellets (to absorb CO₂), invert the dry grid onto a drop of freshly filtered/centrifuged lead citrate solution. | 1 - 5 minutes | Avoid breathing on the stain to prevent CO₂ contamination.[15][17] |

| 5. Washing II | Rinse the grid rapidly by dipping it multiple times in beakers of CO₂-free distilled water. A final quick rinse in 0.1 N NaOH can also be performed.[11][16] | ~1 minute | Removes excess lead citrate to prevent "stain chatter" or non-specific deposits. |

| 6. Final Drying | Wick away excess water with the edge of a filter paper and allow the grid to air dry completely before viewing. | >5 minutes | Ensure the grid is fully dry before insertion into the microscope column.[17] |

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Chemical pathway of lead citrate staining.

Caption: Experimental workflow for double staining.

Caption: Logic of preventing lead carbonate precipitation.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. scispace.com [scispace.com]

- 3. emsdiasum.com [emsdiasum.com]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. (PDF) THE USE OF LEAD CITRATE AT HIGH pH AS AN ELECTRON-OPAQUE STAIN IN ELECTRON MICROSCOPY (1963) | Edward S. Reynolds | 25536 Citations [scispace.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. Lead citrate - Wikipedia [en.wikipedia.org]

- 9. Kinetics of lead citrate staining of thin sections for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emsdiasum.com [emsdiasum.com]

- 11. scispace.com [scispace.com]

- 12. Reynolds' Lead Citrate Stain [protocols.io]

- 13. academic.oup.com [academic.oup.com]

- 14. emsdiasum.com [emsdiasum.com]

- 15. research.fit.edu [research.fit.edu]

- 16. tedpella.com [tedpella.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of Lead Citrate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of lead citrate in various solutions. The information is intended to assist researchers, scientists, and professionals in drug development in the effective preparation, handling, and analysis of lead citrate solutions. This document delves into the quantitative aspects of solubility, factors influencing stability, detailed experimental protocols, and the chemical pathways governing its behavior in solution.

Introduction to Lead Citrate

Lead citrate is a coordination complex of lead(II) ions and citrate anions. It is most widely recognized for its application as a contrast-enhancing agent in transmission electron microscopy (TEM). In this context, it binds to osmium and uranyl acetate-stained biological structures, increasing their electron density and thereby improving image contrast.[1] Beyond microscopy, the chemistry of lead citrate is relevant in fields such as hydrometallurgy for lead recovery and toxicology.[2][3]

The stoichiometry of lead citrate can vary depending on the pH of the solution during its synthesis. Common forms include Pb₃(C₆H₅O₇)₂ and polymeric species like [Pb(C₆H₆O₇)]n·nH₂O, which is formed under acidic conditions.[4][5] This variability in chemical structure has significant implications for its solubility and reactivity.

Solubility of Lead Citrate

The solubility of lead citrate is not straightforward and is highly dependent on the pH of the solvent and the presence of complexing agents. There is conflicting information in the literature, with some sources describing it as soluble in water and others as insoluble. This discrepancy can be attributed to the specific form of lead citrate and the conditions of the measurement.

Qualitative Solubility

Lead citrate is generally considered poorly soluble in neutral water. However, its solubility increases significantly in both highly alkaline and slightly acidic environments, particularly in the presence of excess citrate ions which promote the formation of soluble lead-citrate complexes.[4][6] It is slightly soluble in alcohol.[7]

Quantitative Solubility Data

Obtaining precise quantitative solubility data for lead citrate is challenging due to its tendency to form various complex species in solution. The following table summarizes available data and key factors influencing solubility.

| Solvent/Condition | Temperature (°C) | Solubility ( g/100 mL) | Remarks | Reference(s) |

| Water | 20 | Sparingly soluble | The exact value is not well-documented due to complex formation and hydrolysis. | [2] |

| Water | 35 - 95 | Enhanced with increasing temperature | In the context of leaching PbSO₄ with sodium citrate, higher temperatures favor the dissolution process that forms lead citrate complexes. | [2] |

| Sodium Citrate Solution (0.25 M) | 25 | High | A leaching agent concentration of 0.25 M sodium citrate can achieve 100% lead extraction, indicating high solubility of the formed lead-citrate complexes. | [3] |

| Acidic Solution (pH < 6) | Not specified | Severely inhibited | The solubility of lead citrate is reported to be significantly reduced in acidic conditions below pH 6. | [2] |

| Alkaline Solution (pH 12) | Room Temperature | Soluble | Lead citrate is soluble in high concentrations in basic solutions, as utilized in electron microscopy stains. | [6] |

Stability of Lead Citrate Solutions

The stability of lead citrate solutions is a critical factor, especially for applications requiring consistent performance over time, such as in electron microscopy. The primary cause of instability is the reaction of lead(II) ions with atmospheric carbon dioxide to form insoluble lead carbonate (PbCO₃).[8][9]

Factors Affecting Stability

-

pH: Highly alkaline conditions (pH ~12) are crucial for the stability of lead citrate staining solutions. The high concentration of hydroxide ions helps to keep the lead citrate complex in solution and minimizes the formation of lead carbonate.[6]

-

Carbon Dioxide: Exposure to atmospheric CO₂ is the main driver of precipitation. Therefore, the use of CO₂-free (boiled and cooled) distilled water for preparation and storage in airtight containers are essential for maintaining stability.[8][10]

-

Chelating Agents: An excess of citrate ions can sequester lead ions, forming stable, soluble complexes and preventing precipitation.[6]

-

Storage: Solutions are typically stable for several months when stored properly in sealed containers, often at 4°C.[11]

Experimental Protocols

Preparation of a Stable Lead Citrate Solution (Reynolds' Stain)

This protocol is a standard method for preparing a stable lead citrate solution for use in transmission electron microscopy.[9][11]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Sodium hydroxide (NaOH)

-

CO₂-free distilled water (boiled for at least 10 minutes and cooled)

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Airtight storage bottles

Procedure:

-

In a 50 mL volumetric flask, dissolve 1.33 g of lead(II) nitrate in 30 mL of CO₂-free distilled water.

-

Add 1.76 g of trisodium citrate dihydrate to the lead nitrate solution.

-

Shake the mixture vigorously for 1 minute. The solution will appear milky.

-

Allow the mixture to stand for 30 minutes, shaking intermittently.

-

Prepare a 1 N NaOH solution using CO₂-free distilled water.

-

Add 8.0 mL of 1 N NaOH to the lead citrate suspension.

-

Mix until the solution becomes clear.

-

Bring the final volume to 50 mL with CO₂-free distilled water.

-

Store the solution in a tightly sealed bottle. The solution is stable for at least 6 months.[8]

Protocol for Assessing Lead Citrate Solution Stability by UV-Vis Spectrophotometry

This protocol provides a method to monitor the stability of a lead citrate solution by measuring changes in its absorbance over time, which can indicate precipitation or degradation.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Prepared lead citrate solution

-

CO₂-free distilled water (for dilution)

-

Parafilm or cuvette caps

Procedure:

-

Prepare the lead citrate solution according to a standardized protocol (e.g., Reynolds' stain).

-

Immediately after preparation (t=0), take an aliquot of the solution and dilute it with CO₂-free distilled water to a concentration that falls within the linear range of the spectrophotometer.

-

Measure the absorbance spectrum of the diluted solution (e.g., from 200 to 800 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Store the stock lead citrate solution under the desired conditions (e.g., at room temperature, 4°C, exposed to air, or in a sealed container).

-

At regular time intervals (e.g., daily, weekly), withdraw an identical aliquot of the stock solution, dilute it in the same manner, and measure its absorbance at the predetermined λ_max.

-

A decrease in absorbance over time at λ_max suggests a decrease in the concentration of the soluble lead citrate complex, likely due to precipitation. An increase in scattering (baseline absorbance) may also indicate the formation of a precipitate.

-

Plot the absorbance at λ_max versus time to visualize the stability profile of the solution.

Visualizations

Chemical Logic of Reynolds' Lead Citrate Stain Preparation

Caption: Logical workflow for the preparation of Reynolds' lead citrate stain.

Experimental Workflow for Determining Lead Citrate Solubility```dot

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Saturated Solution:\nAdd excess lead citrate to solvent"]; Equilibrate [label="Equilibrate at Constant Temperature\n(with stirring)"]; Separate [label="Separate Solid and Liquid Phases\n(Centrifugation/Filtration)"]; Analyze [label="Analyze Supernatant for\nLead Concentration"]; Method1 [label="Spectrophotometry", shape=box, style=rounded, fillcolor="#FFFFFF"]; Method2 [label="AAS/ICP-MS", shape=box, style=rounded, fillcolor="#FFFFFF"]; Calculate [label="Calculate Solubility\n(e.g., in g/100 mL)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Equilibrate; Equilibrate -> Separate; Separate -> Analyze; Analyze -> Method1 [label="e.g."]; Analyze -> Method2 [label="e.g."]; Method1 -> Calculate; Method2 -> Calculate; Calculate -> End; }

Caption: Simplified degradation pathway of lead citrate solution upon exposure to air.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. scispace.com [scispace.com]

- 7. Lead citrate - Wikipedia [en.wikipedia.org]

- 8. emsdiasum.com [emsdiasum.com]

- 9. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. Lead Citrate, Trihydrate [scienceservices.eu]

- 11. Reynolds' Lead Citrate Stain [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Formula of Lead Citrate

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of lead citrate. It also details established experimental protocols for its preparation, particularly for its application in electron microscopy.

Molecular Structure and Chemical Formula

Lead citrate is an organometallic compound composed of lead cations (Pb²⁺) and citrate anions. The most commonly cited chemical formula for the anhydrous form is C₁₂H₁₀O₁₄Pb₃ .[1][2][3][4][5] It also exists in a trihydrate form with the chemical formula (C₆H₅O₇)₂Pb₃ · 3H₂O or Pb₃(C₁₂H₁₀O₁₄)·3H₂O .[6][7]

The structure consists of three lead(II) atoms complexed with two citrate molecules.[2] The IUPAC name for lead citrate is 2-hydroxypropane-1,2,3-tricarboxylate; lead(2+); trihydrate.[1] The citrate ligand, derived from citric acid, is a multidentate ligand that can chelate the lead ions through its carboxylate and hydroxyl groups. This chelation contributes to the stability of the complex. The precise coordination geometry can be complex, with lead(II) cations often displaying hemidirected coordination, resulting in an irregular distribution of oxygen atoms around the metal center.

Below is a two-dimensional representation of the chemical structure of lead citrate.

Caption: 2D representation of the lead citrate complex.

Physicochemical Properties

The following table summarizes the key quantitative data for lead citrate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₁₄Pb₃ (anhydrous) | [1][2][3] |

| (C₆H₅O₇)₂Pb₃ · 3H₂O (trihydrate) | [6] | |

| Molar Mass | 999.8 g/mol (anhydrous) | [1][2][3][4] |

| 1053.85 g/mol (trihydrate) | [6] | |

| Appearance | White to yellowish, odorless crystalline powder | [1][2][8] |

| Density | 4.63 g/cm³ | [1] |

| Boiling Point | 309.6 °C | [1][2] |

| Solubility | Soluble in water, slightly soluble in alcohol. Insoluble in water. | [1][5] |

| CAS Number | 512-26-5 (anhydrous) | [1][2][3] |

| 14450-60-3 | [1] | |

| 6107-83-1 (trihydrate) | [6] | |

| Stability | Stable under normal temperatures and pressures. Decomposes in nitric or acetic acid. Sensitive to carbon dioxide. | [1][5] |

Note on Solubility: There are conflicting reports on water solubility. It is sparingly soluble in pure water but readily dissolves in alkaline solutions, which is relevant for its use in microscopy staining.[2][5][9]

Experimental Protocols

Lead citrate is a critical reagent in transmission electron microscopy (TEM) for enhancing the contrast of ultrathin sections.[1][10] It binds to proteins and glycogen, increasing their electron density.[11] The most widely used formulation is Reynolds' lead citrate stain.[12][13]

Preparation of Reynolds' Lead Citrate Stain

This protocol, developed by E.S. Reynolds, is a standard method for preparing a stable lead citrate staining solution with a high pH to prevent the precipitation of lead carbonate.[9][12][13]

Materials and Reagents:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

1N Sodium hydroxide (NaOH) solution, carbonate-free

-

CO₂-free, double-distilled water

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing boat

-

Parafilm

-

Syringes (e.g., 10 mL) for aliquoting and storage

-

0.2 µm syringe filters

Procedure:

-

Preparation of CO₂-free water: Boil approximately 750 mL of double-distilled water for at least 30 minutes to expel dissolved carbon dioxide. Keep the water boiling throughout the initial steps of the procedure.[14]

-

Dissolving Lead Nitrate: Weigh 1.33 g of lead nitrate and add it to a 50 mL volumetric flask containing a magnetic stirrer.[13] Add 30 mL of the boiled, CO₂-free distilled water and stir until the lead nitrate is completely dissolved.[12][13]

-

Formation of Lead Citrate: Weigh 1.76 g of trisodium citrate dihydrate and add it to the lead nitrate solution.[12][13]

-

Vigorous Mixing: Shake the mixture vigorously for 1-2 minutes. The solution will become milky white, indicating the formation of a lead citrate precipitate. Let the flask stir or shake intermittently for 30 minutes to ensure the complete conversion of lead nitrate to lead citrate.[12][13]

-

Alkalinization: Add 8.0 mL of 1N NaOH solution to the flask. The solution should become clear.[13]

-

Final Volume Adjustment: Bring the total volume to 50 mL with CO₂-free distilled water.[13]

-

Storage: The final solution should be clear. Aliquot the stain into 10 mL syringes, expelling any air, and cap them. Store in a refrigerator at 4°C. The stain is stable for at least 6 months if stored properly.[13][14]

-

Usage: Before use, the solution should be filtered through a 0.2 µm filter to remove any microprecipitates.[12][13]

Simplified Lead Citrate Stain Preparation

A more rapid method involves directly dissolving commercially available lead citrate powder.[9]

Materials and Reagents:

-

Lead citrate powder

-

10N Sodium hydroxide (NaOH) solution

-

Distilled water

-

10 mL screw-topped centrifuge tube

Procedure:

-

Weigh 0.01 to 0.04 grams of lead citrate and add it to a 10 mL screw-topped centrifuge tube.[9]

-

Add 10 mL of distilled water to the tube.[9]

-

Add 0.1 mL of 10N NaOH.[9]

-

Seal the tube tightly and shake vigorously until all the lead citrate has dissolved. This process typically takes less than 5 minutes.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the key experimental workflow for the preparation of Reynolds' lead citrate stain.

Caption: Workflow for the preparation of Reynolds' lead citrate stain.

References

- 1. Lead citrate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Lead citrate | 512-26-5 [chemicalbook.com]

- 5. Lead Citrate|CAS No.512-26-5|Manufacturer [tanyunchem.com]

- 6. Lead(II) citrate purum,forelectronmicroscopy 6107-83-1 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scispace.com [scispace.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. clinmedjournals.org [clinmedjournals.org]

- 12. Reynolds' Lead Citrate Stain [protocols.io]

- 13. emsdiasum.com [emsdiasum.com]

- 14. Lead Citrate Recipe | SynapseWeb [synapseweb.clm.utexas.edu]

proper storage and handling of lead citrate solutions

An In-depth Technical Guide to the Proper Storage and Handling of Lead Citrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practices for the , a critical reagent for achieving high-contrast imaging in transmission electron microscopy (TEM). Adherence to these protocols is essential for ensuring experimental reproducibility, maximizing the quality of ultrastructural analysis, and maintaining a safe laboratory environment.

Chemical Stability and Degradation

The primary challenge in handling lead citrate solutions is their inherent instability when exposed to atmospheric carbon dioxide (CO₂). Lead citrate reacts with CO₂ to form lead carbonate (PbCO₃), a water-insoluble white precipitate.[1][2][3] This precipitate can contaminate ultrathin sections, obscuring cellular details and leading to imaging artifacts that appear as black grains in the electron microscope.[2]

The chemical reaction is as follows:

Pb(C₆H₅O₇)₂²⁻ + CO₂ + H₂O → PbCO₃(s) + 2 C₆H₆O₇⁻

To mitigate this degradation, lead citrate solutions are typically prepared at a high pH (around 12) through the addition of sodium hydroxide (NaOH).[4][5][6] The alkaline environment helps to minimize the dissolution of CO₂ and maintain the stability of the lead citrate complex.

A key strategy to prevent precipitation is the use of CO₂-free water for both solution preparation and rinsing steps.[1][4] This is typically achieved by boiling double-distilled water for 10-15 minutes immediately before use and keeping it in a tightly sealed container.[1][4]

Preparation of Lead Citrate Solutions

Several formulations for lead citrate staining solutions are commonly used in electron microscopy, with the most notable being those developed by Reynolds, Venable and Coggeshall, and Sato.

Experimental Protocols

Reynolds' Lead Citrate Stain (1963)

This is one of the most widely used methods.[4][6]

-

In a 50 ml volumetric flask, dissolve 1.33 g of lead nitrate (Pb(NO₃)₂) and 1.76 g of sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) in 30 ml of CO₂-free, double-distilled water.[4]

-

Shake the mixture vigorously for 1-2 minutes and then intermittently over a 30-minute period. The solution will appear milky, indicating the formation of lead citrate.[4][6]

-

Add 8.0 ml of 1N NaOH to the flask.[4]

-

Bring the total volume to 50 ml with CO₂-free, double-distilled water.[4]

-

Mix until the solution becomes clear.[4]

-

The final pH of the solution should be approximately 12.[4][6]

Venable and Coggeshall's Simplified Lead Citrate Stain (1965)

This method offers a more straightforward preparation process.[4][5]

-

To 50 ml of CO₂-free, double-distilled water, add one pellet (0.1-0.2 g) of NaOH and shake to dissolve.[4]

-

Add 0.25 g of lead citrate powder and shake until it is completely dissolved.[4][5]

-

The final pH should be around 12.[4]

Sato's Modified Stable Lead Stain

This formulation is reported to have a longer shelf life, remaining free of precipitates for over a year at room temperature.[4][7]

-

In a 50 ml volumetric flask, combine the following reagents:

-

Calcined lead citrate: 0.20 g

-

Lead nitrate: 0.15 g

-

Lead acetate: 0.15 g

-

Sodium citrate: 1.00 g

-

CO₂-free distilled water: 41.0 ml[4]

-

-

Add 9.0 ml of 1N NaOH and mix until the solution becomes clear with a light yellowish color.[4][7]

Summary of Preparation Protocols

| Method | Lead Source(s) | Citrate Source | Alkali | Key Steps | Reported Stability |

| Reynolds (1963) | 1.33 g Lead Nitrate | 1.76 g Sodium Citrate | 8.0 ml 1N NaOH | Mix lead nitrate and sodium citrate in CO₂-free water for 30 min, then add NaOH. | Stable for at least 6 months.[4] |

| Venable & Coggeshall (1965) | 0.25 g Lead Citrate | - | 0.1-0.2 g NaOH pellet | Dissolve NaOH in CO₂-free water, then add lead citrate powder. | Stable for at least 6 months.[4] |

| Sato's Modification | 0.20 g Calcined Lead Citrate, 0.15 g Lead Nitrate, 0.15 g Lead Acetate | 1.00 g Sodium Citrate | 9.0 ml 1N NaOH | Mix lead compounds and sodium citrate in CO₂-free water, then add NaOH. | Stable for over 1 year at room temperature or in the refrigerator.[4][7] |

Proper Storage Conditions

Proper storage is crucial to prolonging the shelf life of lead citrate solutions and preventing the formation of lead carbonate.

-

Containers : Store solutions in tightly sealed plastic or amber glass screw-cap bottles.[1][4] Some commercially available solutions are provided in airless dispenser bottles to prevent CO₂ ingress.[8]

-

Temperature : Solutions can be stored at room temperature.[4][7] Refrigeration is also an option for some formulations, though it may increase the solubility of gases and is not recommended for others.[4][7][9] Always consult the specific protocol.

-

Atmosphere : To minimize CO₂ exposure, ensure containers are sealed immediately after use. For long-term storage, a nitrogen-purged cabinet can be used for the powdered form.[10]

-

Light : While lead citrate itself is not noted as being highly light-sensitive, it is often used in conjunction with uranyl acetate, which is photo-labile.[4] Storing in opaque or amber bottles is a good general practice.

Handling and Usage Protocols

To prevent precipitation during the staining procedure, a CO₂-free environment is essential.

Experimental Workflow for Staining

Caption: Workflow for staining ultrathin sections with lead citrate in a CO₂-free environment.

Safety and Hazard Management

Lead citrate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic, a potential carcinogen, and a reproductive toxin.[10][11]

Personal Protective Equipment (PPE)

-

Gloves : Wear standard nitrile laboratory gloves. Change them regularly and immediately if contaminated.[10][12]

-

Eye Protection : Safety glasses or goggles are mandatory.[10]

-

Lab Coat : A fully buttoned lab coat with sleeves extending to the wrists must be worn.[10]

Engineering Controls

-

Fume Hood : All handling of lead citrate powders and solutions should be conducted within a chemical fume hood to prevent inhalation of dust or aerosols.[10]

Spill and Waste Management

-

Spills : For spills of dry powder, gently wet the powder with water before wiping it up to avoid creating dust. For liquid spills, use absorbent pads.[10][12] All cleanup materials should be treated as hazardous waste.[10]

-

Waste Disposal : Lead citrate waste (both liquid and solid) is considered hazardous and must be disposed of according to institutional and local regulations.[10][11][12][13] Do not pour lead-containing solutions down the drain.[12] Collect all liquid and solid waste in clearly labeled, sealed containers for pickup by environmental health and safety personnel.[10][12][13]

Logical Flow for Handling a Lead Citrate Spill

Caption: Decision-making workflow for responding to a lead citrate spill in the laboratory.

By implementing these rigorous preparation, storage, and handling protocols, researchers can ensure the long-term stability and efficacy of their lead citrate solutions, leading to high-quality, reproducible results in their ultrastructural studies while maintaining a safe working environment.

References

- 1. Lead Citrate, Trihydrate [scienceservices.eu]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. emsdiasum.com [emsdiasum.com]

- 5. scispace.com [scispace.com]

- 6. Reynolds' Lead Citrate Stain [protocols.io]

- 7. ou.edu [ou.edu]

- 8. proscitech.com.au [proscitech.com.au]

- 9. labtech.com [labtech.com]

- 10. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 11. tedpella.com [tedpella.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]

The Pivotal Role of Lead Citrate in Unveiling Ultrastructural Worlds: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the intricate landscape of biological imaging, achieving high-contrast, high-resolution images of cellular ultrastructures is paramount. This technical guide delves into the indispensable role of lead citrate as a heavy metal stain in transmission electron microscopy (TEM), providing a comprehensive overview of its mechanisms, detailed experimental protocols, and quantitative data for optimal application.

Lead citrate has long been a cornerstone of biological TEM, prized for its ability to dramatically enhance the electron density of various cellular components.[1] Typically employed as a secondary or "counterstain" following primary staining with uranyl acetate, lead citrate imparts significant contrast to a wide array of biological structures, rendering them clearly visible under the electron beam.[2][3][4] Its primary function is to bind to and accumulate in specific cellular regions, thereby scattering the electron beam and creating the light-and-dark contrast that defines a TEM image.[5][6]

Mechanism of Contrast Enhancement

The efficacy of lead citrate as a stain stems from its interaction with various biomolecules and its interplay with other reagents used in sample preparation. At the alkaline pH of the staining solution (typically around 12), lead citrate forms complexes that can bind to negatively charged molecules within the cell.[7][8] This includes proteins, nucleic acids (DNA and RNA), and glycogen.[3][4][6]

Furthermore, lead citrate acts as a mordant, enhancing the staining provided by osmium tetroxide and uranyl acetate, which are commonly used as fixatives and primary stains, respectively.[3][4][5] Osmium tetroxide, used in fixation, binds to lipids, and uranyl acetate has a high affinity for nucleic acids and proteins.[2][3] Lead citrate then binds to these already-deposited heavy metals, further increasing the electron density of these structures.[9][10] This synergistic action results in a robust and differential staining of cellular components, allowing for the clear delineation of membranes, ribosomes, cytoskeletal elements, and other organelles.[3][11]

The chemical interaction is sensitive to carbon dioxide, which can react with lead citrate to form insoluble lead carbonate precipitates.[2][3] This undesirable reaction can obscure ultrastructural details, necessitating careful preparation and handling of the staining solutions in a CO2-free environment.[3][12]

Experimental Protocols

Numerous formulations for lead citrate staining solutions have been developed over the years, with the most common being those described by Reynolds and Venable & Coggeshall.[2][7] Below are detailed protocols for the preparation of these solutions and a general procedure for staining ultrathin sections.

Preparation of Reynolds' Lead Citrate Stain

This is one of the most widely used and stable lead citrate stain formulations.[2][13]

Materials:

-

Lead nitrate [Pb(NO₃)₂]

-

Sodium citrate dihydrate [Na₃(C₆H₅O₇)·2H₂O]

-

1N Sodium hydroxide (NaOH) solution

-

CO₂-free, double-distilled water

-

50 ml volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 ml volumetric flask, dissolve 1.33 g of lead nitrate and 1.76 g of sodium citrate in 30 ml of CO₂-free, double-distilled water.[7]

-

Shake the suspension vigorously for 1 minute and then intermittently over a 30-minute period to ensure the complete conversion of lead nitrate to lead citrate. The solution will appear milky.[7]

-

Add 8.0 ml of 1N NaOH to the flask and mix until the solution becomes clear.[7]

-

Bring the final volume to 50 ml with CO₂-free, double-distilled water.[7]

-

The final pH of the solution should be approximately 12.0.[7][8]

-

The stain is stable for up to 6 months when stored in a tightly sealed container.[2][8]

Preparation of Venable and Coggeshall's Lead Citrate Stain

This method offers a simpler and faster preparation.[2][13]

Materials:

-

Lead citrate

-

10N Sodium hydroxide (NaOH)

-

Distilled water

-

Screw-topped centrifuge tube

Procedure:

-

Weigh out 0.01 to 0.04 grams of lead citrate and add it to a screw-topped centrifuge tube.[13]

-

Add 10 ml of distilled water.[13]

-

Add 0.1 ml of 10N NaOH.[13]

-

Seal the tube and shake vigorously until the lead citrate is completely dissolved. This process typically takes less than 5 minutes.[13]

Staining Protocol for Ultrathin Sections

This protocol assumes prior staining with uranyl acetate.

Materials:

-

Grids with ultrathin sections, previously stained with uranyl acetate and thoroughly rinsed.

-

Freshly filtered lead citrate solution (e.g., Reynolds' or Venable and Coggeshall's).

-

0.02 N NaOH solution (for initial rinse).

-

CO₂-free, double-distilled water (for subsequent rinses).

-

Petri dish with a wax or Parafilm® substrate.

-

Sodium hydroxide pellets.

Procedure:

-

To create a CO₂-free environment, place a few pellets of NaOH in the Petri dish away from where the staining will occur.[14][15]

-

Dispense a drop of the filtered lead citrate solution onto the wax or Parafilm® for each grid to be stained.[14]

-

Carefully float the grids, section-side down, on the drops of lead citrate solution.[2][15]

-

Staining time can vary from 1 to 30 minutes, depending on the tissue type and desired contrast. A typical staining time is 5 minutes.[10][13][14]

-

After staining, pick up the grids with fine-tipped forceps and rinse them immediately to prevent the formation of lead carbonate precipitate.

-

The first rinse should be a brief dip in 0.02 N NaOH solution.[2][14]

-

Follow this with several thorough rinses in CO₂-free, double-distilled water.[14]

-

Carefully wick away excess water with filter paper and allow the grids to air dry completely before viewing in the TEM.

Quantitative Data

The following tables summarize key quantitative parameters for the preparation and application of lead citrate stains.

Table 1: Reagent Quantities for Common Lead Citrate Formulations

| Reagent | Reynolds' Formulation (for 50 ml) | Venable & Coggeshall's Formulation (for 10 ml) |

| Lead Nitrate | 1.33 g[7] | - |

| Sodium Citrate | 1.76 g[7] | - |

| Lead Citrate | - | 0.01 - 0.04 g[13] |

| 1N NaOH | 8.0 ml[7] | - |

| 10N NaOH | - | 0.1 ml[13] |

| CO₂-free Distilled Water | to 50 ml[7] | 10 ml[13] |

Table 2: Staining Parameters and Properties

| Parameter | Value | Reference |

| Typical Staining pH | ~12.0 | [2][7][8] |

| Staining Time | 10 seconds - 30 minutes | [10][13] |

| Stability of Reynolds' Stain | Up to 6 months | [2][8] |

| Stability of Venable & Coggeshall's Stain | Stable for at least 6 months | [2] |

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow from sample preparation to TEM imaging.

Caption: Interactions of staining reagents with cellular components.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. emsdiasum.com [emsdiasum.com]

- 3. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Reynolds' Lead Citrate Stain [protocols.io]

- 8. scispace.com [scispace.com]

- 9. Lead citrate - Wikipedia [en.wikipedia.org]

- 10. Kinetics of lead citrate staining of thin sections for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. leica-microsystems.com [leica-microsystems.com]

- 12. Lead Citrate, Trihydrate [scienceservices.eu]

- 13. scispace.com [scispace.com]

- 14. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]

- 15. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

Methodological & Application

Application Notes and Protocols: Reynolds' Lead Citrate Stain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and use of Reynolds' lead citrate stain, a standard method for enhancing contrast in transmission electron microscopy (TEM).

Introduction

Reynolds' lead citrate stain is a widely used post-staining agent in electron microscopy for biological samples.[1][2] Developed by E.S. Reynolds in 1963, this alkaline lead solution provides high contrast to a variety of cellular structures, including ribosomes, glycogen, and membranes, by binding to osmium- and uranyl acetate-stained components.[3][4][5] The high pH of the solution (approximately 12) is crucial for its staining efficacy.[3][6][7] Proper preparation and handling are essential to prevent the formation of lead carbonate precipitates, which can obscure ultrastructural details.[1][7][8]

Data Presentation

Chemical Reagents for Reynolds' Lead Citrate Stain (50 mL Preparation)

The following table summarizes the quantitative data for the preparation of a 50 mL stock solution of Reynolds' lead citrate stain, based on the original 1963 protocol.

| Reagent | Molecular Formula | Molarity (approx.) | Weight / Volume | Reference |

| Lead(II) Nitrate | Pb(NO₃)₂ | 80 mM | 1.32 g - 1.33 g | [7][9] |

| Trisodium Citrate Dihydrate | Na₃C₆H₅O₇·2H₂O | 120 mM | 1.76 g | [7][9] |

| Sodium Hydroxide | NaOH | 1 M | 8.0 mL | [7][9] |

| Distilled, CO₂-free Water | H₂O | - | to 50 mL | [7] |

Staining Parameters

| Parameter | Value | Notes | Reference |

| pH of Staining Solution | 12.0 ± 0.1 | Critical for proper staining and stability. | [7][9] |

| Staining Time | 10 seconds - 5 minutes | Varies depending on tissue type and previous treatment. Shorter times (≤ 1 minute) are often sufficient and reduce precipitate formation. | [6] |

| Double Staining | A few seconds in each solution | When used after aqueous uranyl acetate. | [6] |

| Storage of Staining Solution | Up to 6 months | Store in a tightly sealed container to prevent carbonation. Some precipitate may form over time and should be removed by centrifugation or filtration before use. | [3][7] |

Experimental Protocols

Preparation of Reynolds' Lead Citrate Staining Solution (50 mL)

This protocol is adapted from the original Reynolds (1963) method.

Materials:

-

Lead(II) nitrate (1.33 g)

-

Trisodium citrate dihydrate (1.76 g)

-

Sodium hydroxide (NaOH) pellets or a concentrated solution

-

Distilled, CO₂-free water (prepare by boiling distilled water for 10-15 minutes and allowing it to cool in a sealed container)[7]

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing paper/boats

-

Parafilm or stopper for the flask

-

Syringes and 0.2 µm filters for aliquoting and use[9]

Procedure:

-

In a 50 mL volumetric flask, dissolve 1.33 g of lead(II) nitrate in approximately 30 mL of distilled, CO₂-free water.[7]

-

Add 1.76 g of trisodium citrate dihydrate to the lead nitrate solution.[7]

-

Stopper the flask and shake vigorously for 1 minute. The solution will appear milky.[7][9]

-

Let the suspension stand for 30 minutes, with intermittent vigorous shaking every 10 minutes to ensure the complete conversion of lead nitrate to lead citrate.[3][7]

-

Prepare a 1 M NaOH solution. Add 8.0 mL of the 1 M NaOH solution to the milky suspension.[7][9] This will raise the pH to approximately 12.

-

The solution should become clear. If it remains turbid, continue to mix until it clears.

-

Bring the final volume to 50 mL with distilled, CO₂-free water.[7][9]

-

The stain is ready for use. For long-term storage, aliquot into sealed tubes or syringes. The solution is stable for up to 6 months.[3][7] If any precipitate forms during storage, centrifuge or filter the solution before use.[7]

Staining Protocol for Ultrathin Sections

This protocol describes the staining of ultrathin sections on grids. It is often performed as a "double staining" procedure following initial staining with uranyl acetate.[1][6]

Materials:

-

Grids with ultrathin sections

-

Reynolds' lead citrate stain

-

Distilled, CO₂-free water for rinsing

-

0.02 M NaOH solution (optional first rinse)[7]

-

Petri dish with a wax or parafilm substrate

-

Forceps

-

Filter paper

Procedure:

-

To minimize the formation of lead carbonate precipitate, it is recommended to work in an environment with minimal exposure to atmospheric CO₂. Placing NaOH pellets in the staining chamber (e.g., a covered petri dish) can help create a CO₂-free atmosphere.[7][10]

-

Dispense small droplets of the lead citrate staining solution onto a clean wax or parafilm surface within a covered petri dish.[6]

-

Carefully float the grids, section-side down, on the surface of the staining solution droplets.[7]

-

Stain for 10 seconds to 5 minutes. For many tissues, 1 minute or less is adequate and minimizes the risk of overstaining and precipitate formation.[6]

-

After staining, pick up the grids with forceps and wash them immediately and thoroughly to remove excess stain. A recommended washing method is to perform twenty rapid dips in each of two or three successive beakers of distilled, CO₂-free water.[6] An initial rinse in 0.02 M NaOH can also help prevent precipitate formation.[7]

-

After the final water wash, carefully wick away the excess water from the grid using the edge of a piece of filter paper.

-

Allow the grids to air-dry completely on filter paper before examining them in the transmission electron microscope.[6]

Visualization

Experimental Workflow for Preparation of Reynolds' Lead Citrate Stain

Caption: Workflow for preparing Reynolds' lead citrate stain.

Staining Protocol Workflow

Caption: Workflow for staining ultrathin sections.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. microscopy.org.sg [microscopy.org.sg]

- 3. scispace.com [scispace.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Lead citrate - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. emsdiasum.com [emsdiasum.com]

- 8. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 9. Reynolds' Lead Citrate Stain [protocols.io]

- 10. Methods to post stain thin sections [wormatlas.org]

Venable and Coggeshall Simplified Lead Citrate Stain: Application Notes and Protocols for Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

The Venable and Coggeshall simplified lead citrate stain is a widely used postgraduate staining technique in transmission electron microscopy (TEM) for enhancing the contrast of ultrathin biological sections.[1][2] Developed as a modification of the more time-consuming Reynolds' lead citrate stain, this method offers a rapid and reliable way to visualize cellular ultrastructures.[3][4] Its primary application is in providing high contrast to a variety of cellular components, including ribosomes, membranes, and the cytoskeleton.[2] Lead citrate staining is often performed as a "double staining" procedure following initial staining with uranyl acetate to achieve optimal contrast.[1][3]

The mechanism of staining relies on the high atomic number of lead, which scatters electrons, thereby increasing the electron density of the cellular structures to which it binds. Lead citrate interacts with proteins and glycogen, and its effectiveness is enhanced by the presence of osmium tetroxide used during fixation, which acts as a mordant.[2][5] The stain is prepared at a high pH (approximately 12), which is crucial for its staining efficacy.[3]

A significant advantage of the Venable and Coggeshall method is its ease and speed of preparation, taking less than five minutes.[3] This is a stark contrast to the original Reynolds' method, which requires a longer time for the chemical reaction to form lead citrate from lead nitrate and sodium citrate.[3][4] However, a major challenge with all lead-based stains is their susceptibility to forming an insoluble lead carbonate precipitate upon exposure to atmospheric carbon dioxide.[2][3] This precipitate can contaminate the sections and obscure ultrastructural details. Therefore, careful handling to minimize air exposure is critical.[3]

Quantitative Data

The following tables summarize the key quantitative parameters for the preparation and application of the Venable and Coggeshall simplified lead citrate stain.

| Parameter | Value | Notes |

| Lead Citrate Concentration | 0.1% to 0.4% (w/v) | A 0.1% to 0.4% concentration provides contrast and delicacy equal to that of Reynolds' stain.[3] |

| Sodium Hydroxide (10 N) | 0.1 ml per 10 ml of stain | Used to raise the pH to approximately 12. |

| Final pH | ~12 | A high pH is essential for the staining process.[3] |

| Preparation Time | < 5 minutes | This is a significant advantage over the Reynolds' method.[3] |

| Staining Time | 10 seconds to 5 minutes | Dependent on tissue type and previous treatment. Staining times of 1 minute or less are often adequate.[3] |

| Double Staining Time | A few seconds | When used after aqueous uranyl acetate, only a very short staining time is required.[3] |

| Comparison with Reynolds' Lead Citrate Stain | | --- | --- | --- | | Feature | Venable and Coggeshall Stain | Reynolds' Stain | | Preparation Time | < 5 minutes[3] | Significantly longer, requires time for lead citrate formation[3][4] | | Starting Material | Commercially available lead citrate[3] | Lead nitrate and sodium citrate[3] | | Stability | Considered stable, but fresh preparation is easy | Relatively stable, can be stored for months | | Susceptibility to Precipitation | High, requires precautions to avoid CO2 exposure[3] | High, requires precautions to avoid CO2 exposure[2] |

Experimental Protocols

Preparation of Venable and Coggeshall Simplified Lead Citrate Staining Solution

This protocol outlines the steps for preparing 10 ml of the staining solution.

Materials:

-

Lead citrate (commercially available)

-

10 N Sodium Hydroxide (NaOH) solution

-

Distilled water (singly distilled is sufficient)[3]

-

15 ml screw-topped centrifuge tube

-

Weighing scale

-

Pipette

Procedure:

-

Weigh out 0.01 to 0.04 grams of lead citrate.[3]

-

Add the weighed lead citrate to 10 ml of distilled water in a screw-topped centrifuge tube.[3]

-

Add 0.1 ml of 10 N sodium hydroxide to the tube.[3]

-

Tightly close the tube and shake it vigorously until all the lead citrate is dissolved.[3] The solution is now ready to use.

Staining of Ultrathin Sections

This protocol describes the procedure for staining ultrathin sections on grids.

Materials:

-

Grids with ultrathin sections

-

Prepared Venable and Coggeshall lead citrate stain

-

(Optional) Aqueous uranyl acetate solution for double staining

-

Distilled water for washing

-

Filter paper

-

Petri dish or other suitable staining vessel

-

Forceps

Procedure:

-

Place small droplets of the lead citrate staining solution on a clean wax or glass surface, such as the inside of a petri dish.

-

To minimize lead carbonate precipitation, it is advisable to place sodium hydroxide pellets in the staining dish to absorb atmospheric CO2.

-

Carefully place the grids with the sections facing down onto the droplets of the staining solution.

-

Stain for 10 seconds to 5 minutes. For many tissues, a staining time of 1 minute or less is sufficient.[3]

-

If performing a double stain, first stain with aqueous uranyl acetate for a few seconds, wash thoroughly with distilled water, and then proceed with the lead citrate staining for a few seconds.[3]

-

After staining, wash the grids by rapidly dipping them twenty times in each of two or three successive beakers of distilled water.[3]

-

Blot the grids dry on filter paper before examining them in the electron microscope.[3]

Troubleshooting

| Problem | Possible Cause | Solution |

| Fine dot-like precipitate on sections | Overstaining | Lower the concentration of lead citrate or shorten the staining time.[3] |

| Large particulate contamination | Contaminated staining solution | Discard the stain and prepare a fresh solution.[3] |

| Unexplained staining failure | Impure reagents | Prepare a fresh solution using a new source of sodium hydroxide and purer water.[3] |

Visualizations

Caption: Workflow for preparing the Venable and Coggeshall simplified lead citrate stain.

Caption: Experimental workflow for staining ultrathin sections.

Caption: Logical relationship between Reynolds' and Venable & Coggeshall's stains.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. [PDF] THE USE OF LEAD CITRATE AT HIGH pH AS AN ELECTRON-OPAQUE STAIN IN ELECTRON MICROSCOPY | Semantic Scholar [semanticscholar.org]

- 3. Kinetics of lead citrate staining of thin sections for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Double Staining with Uranyl Acetate and Lead Citrate for Transmission Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the double staining of ultrathin sections for transmission electron microscopy (TEM) using uranyl acetate and lead citrate. This standard contrasting technique is crucial for enhancing the ultrastructural details of biological specimens.[1]

Introduction

In transmission electron microscopy, contrast is generated by the scattering of electrons as they pass through the specimen. Biological materials, composed primarily of light elements, inherently offer low contrast.[2] To visualize cellular organelles and other subcellular structures, it is necessary to stain the specimen with heavy metals that scatter electrons, thereby increasing the image contrast.[2] The double staining method, utilizing uranyl acetate followed by lead citrate, is a widely adopted procedure that provides excellent contrast for a broad range of biological samples.[1][3]

Uranyl acetate is an excellent general stain that binds well to lipids, proteins, and nucleic acids, providing high-resolution contrast to membranes and other cellular components.[4][5] Lead citrate further enhances the contrast by binding to proteins and glycogen.[1][5] The sequential use of these two stains results in a significant increase in the electron density of most cellular structures, making them clearly visible under the TEM.[1]

Experimental Protocols

I. Preparation of Staining Solutions

A. Uranyl Acetate Solution (e.g., 2% w/v aqueous)

-

Under a fume hood and wearing appropriate personal protective equipment (PPE), weigh 2 g of uranyl acetate.[6]

-

Add the uranyl acetate to a 100 ml volumetric flask.[6]

-

Add 98 ml of pre-heated (near-boiling), CO2-free, double-distilled water to the flask.[6]

-

Stir the solution until the uranyl acetate crystals are completely dissolved. Allow the solution to cool to room temperature.[6]

-

Filter the solution using Whatman #1 filter paper into a light-protected amber glass bottle.[6]

-

Store the solution at 4°C for up to 2 months.[6]

B. Lead Citrate Solution (Reynolds' Lead Citrate Stain)

-

In a 50 ml volumetric flask, combine 1.33 g of lead nitrate and 1.76 g of sodium citrate with approximately 30 ml of CO2-free, double-distilled water.[1][4]

-

Shake the flask vigorously for 1-2 minutes and then intermittently over a 30-minute period to ensure the complete conversion of lead nitrate to lead citrate. The solution will appear as a milky white suspension.[1][4]

-

Add 8.0 ml of 1N NaOH to the flask and mix until the solution becomes clear.[4]

-

Bring the final volume to 50 ml with CO2-free, double-distilled water.[4]

-

The solution is stable for at least 6 months when stored in a sealed bottle. It is recommended to filter or centrifuge the solution before use.[4]

II. Double Staining Procedure

-

Place drops of the filtered uranyl acetate solution onto a clean parafilm sheet in a petri dish.[4]

-

Carefully float the grids with the ultrathin sections, section-side down, on top of the uranyl acetate drops.[4]

-

Cover the petri dish and allow the staining to proceed for the desired time (see Table 1 for recommendations).

-

After the incubation, pick up the grids with fine-tipped forceps and wash them thoroughly by dipping them multiple times in beakers of CO2-free, double-distilled water.[7]

-

Blot the grids dry using filter paper.[7]

-

In a separate petri dish containing NaOH pellets to create a CO2-free environment, place drops of filtered lead citrate solution onto a parafilm sheet.[1]

-

Float the grids, section-side down, on the drops of lead citrate.[1]

-

Cover the petri dish and incubate for the recommended time (see Table 1).

-

Wash the grids immediately and thoroughly with CO2-free, double-distilled water.[7]

-

Dry the grids completely on filter paper before viewing them in the TEM.[7]

Data Presentation

| Parameter | Uranyl Acetate Staining | Lead Citrate Staining |

| Concentration | 0.5-4% (w/v) in water or 50-70% ethanol/methanol[4][5][8] | Reynolds' Lead Citrate or similar formulations[4] |

| Typical Incubation Time | 5-30 minutes[4][6] | 1-5 minutes[6][7][9] |

| Solvent | Aqueous or alcoholic (e.g., 50% ethanol)[4] | Aqueous |

| Rinse | Multiple rinses with CO2-free, double-distilled water[7] | Immediate and thorough rinsing with CO2-free, double-distilled water[7] |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for double staining of TEM grids.

Staining Mechanism

Caption: Binding mechanism of staining agents to cellular components.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. MyScope [myscope.training]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. emsdiasum.com [emsdiasum.com]

- 5. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 6. cores.arizona.edu [cores.arizona.edu]

- 7. scispace.com [scispace.com]

- 8. Double staining method for array tomography using scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A double lead stain method for enhancing contrast of ultrathin sections in electron microscopy: a modified multiple staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lead Citrate Staining of Ultrathin Sections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of lead citrate for staining ultrathin sections for transmission electron microscopy (TEM). This classical staining procedure, often used in conjunction with uranyl acetate, enhances the contrast of cellular components, enabling detailed ultrastructural analysis.

Introduction

In transmission electron microscopy, contrast is generated by the differential scattering of electrons as they pass through the specimen. Biological materials are largely composed of elements with low atomic numbers, which have poor electron-scattering properties. Therefore, staining with solutions containing heavy metals is necessary to increase the electron density of cellular structures. Uranyl acetate is a general stain that binds to lipids and proteins, enhancing the contrast of membranes and nucleic acids.[1] Lead citrate, typically used as a counterstain, further increases contrast by binding to proteins and glycogen. The high pH of the lead citrate solution is crucial for its staining efficacy.[2] A common method for preparing lead citrate stain is the one developed by Reynolds in 1963, which involves the reaction of lead nitrate with sodium citrate.[1]

Experimental Protocols

Materials

-

Lead Nitrate (Pb(NO₃)₂)

-

Sodium Citrate (Na₃C₆H₅O₇)

-

Sodium Hydroxide (NaOH)

-

Uranyl Acetate (UO₂(CH₃COO)₂)

-

CO₂-free, double-distilled water

-

Ultrathin sections on TEM grids

-

Parafilm

-

Filter paper (Whatman #1 or equivalent)

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

Beakers

-

Pipettes

-

Forceps

-

Petri dishes

Reagent Preparation

1. Reynolds' Lead Citrate Stain

This is a widely used recipe for preparing a stable lead citrate solution.[1]

-

In a 50 ml volumetric flask, dissolve 1.33 g of lead nitrate and 1.76 g of sodium citrate in approximately 30 ml of CO₂-free, double-distilled water.[1]

-

Shake the mixture vigorously for 1-2 minutes and then intermittently over a 30-minute period. The solution will appear milky as lead citrate is formed.[1][2]

-

Add 8.0 ml of 1N NaOH to the flask and bring the final volume to 50 ml with CO₂-free, double-distilled water.[1]

-

The solution should clear. If not, it can be centrifuged or filtered before use.[1]

-

Store the solution in a sealed bottle where it is stable for at least 6 months.[1]

2. 2% (w/v) Aqueous Uranyl Acetate

Uranyl acetate is light-sensitive and should be prepared and stored in a dark bottle.[1][3]

-

Under a fume hood, weigh 2 g of uranyl acetate and add it to a 100 ml volumetric flask.[3]

-

Add 98 ml of near-boiling, CO₂-free, double-distilled water.[3]

-

Stir until the uranyl acetate is completely dissolved and then allow the solution to cool to room temperature.[3]

-

Filter the solution through a Whatman #1 filter into an amber glass bottle.[3]

-